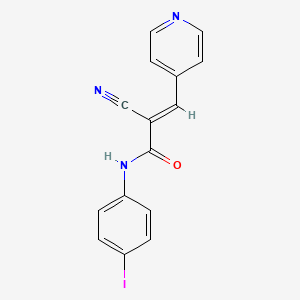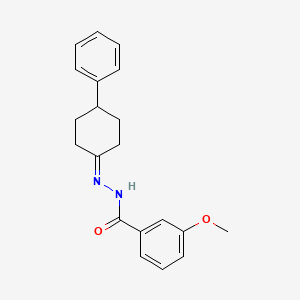![molecular formula C23H29N3O2 B10889903 1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10889903.png)
1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-nitrobenzyl group and a 4-phenylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3-nitrobenzyl chloride: This is achieved by nitration of benzyl chloride using a mixture of concentrated nitric acid and sulfuric acid.
Preparation of 4-phenylcyclohexylamine: This involves the hydrogenation of 4-phenylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon.
Nucleophilic substitution reaction: The final step involves the reaction of 3-nitrobenzyl chloride with 4-phenylcyclohexylamine in the presence of a base such as sodium hydroxide to form 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various electrophiles.
Major Products
Reduction: 1-(3-aminobenzyl)-4-(4-phenylcyclohexyl)piperazine.
Oxidation: 1-(3-carboxybenzyl)-4-(4-phenylcyclohexyl)piperazine.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions. The phenylcyclohexyl group contributes to the compound’s overall hydrophobicity, affecting its distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-nitrobenzyl)piperazine: Lacks the phenylcyclohexyl group, resulting in different chemical and biological properties.
4-(4-phenylcyclohexyl)piperazine:
1-(3-aminobenzyl)-4-(4-phenylcyclohexyl)piperazine: A reduced form of the compound with an amine group instead of a nitro group.
Uniqueness
1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of both the nitrobenzyl and phenylcyclohexyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C23H29N3O2 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
1-[(3-nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H29N3O2/c27-26(28)23-8-4-5-19(17-23)18-24-13-15-25(16-14-24)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-8,17,21-22H,9-16,18H2 |
Clave InChI |
SSXJTARTISNLEN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(naphthalen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10889820.png)
![Cyclopropyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10889835.png)
![ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10889842.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10889858.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone](/img/structure/B10889859.png)


![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10889869.png)
![2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889875.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine](/img/structure/B10889883.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B10889894.png)
![2-(4-{(E)-[2-(3-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10889898.png)
![3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10889907.png)
![N-tert-butyl-2-[(4-tert-butylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10889908.png)
